![molecular formula C15H15N5O2 B2966226 2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one CAS No. 1904312-05-5](/img/structure/B2966226.png)
2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one is a unique organic compound that contains several functional groups, including a pyridazinone ring and a bicyclic structure with a tetrahydropyrimidine moiety. This compound is of particular interest in various fields, including organic chemistry, medicinal chemistry, and pharmacology, due to its potential biological activity and complex molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one typically involves several key steps:
Formation of the Pyridazinone Core: : The pyridazinone ring can be synthesized via condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds under controlled conditions.
Bicyclic Structure Formation: : The creation of the tetrahydropyrimidine moiety often requires cyclization reactions that might include catalytic hydrogenation and intramolecular cycloaddition steps.
Final Assembly: : The final step involves the coupling of the pyridazinone core with the bicyclic structure through a series of addition or condensation reactions, often in the presence of specific catalysts or under microwave-assisted conditions to improve yield and efficiency.
Industrial Production Methods
For industrial-scale production, optimizations are made to improve reaction yield, scalability, and cost-efficiency. Techniques such as flow chemistry and automated synthesis processes are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one undergoes various types of reactions:
Oxidation and Reduction: : It can be oxidized to form higher oxidation state derivatives or reduced under catalytic hydrogenation to form more saturated compounds.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents on the pyridazinone ring.
Addition Reactions: : This includes Michael additions with nucleophiles or electrophiles under specific conditions.
Common reagents used include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Major products typically include functionalized derivatives which can be further explored for biological activities.
Scientific Research Applications
Chemistry
Organic Synthesis: : Used as intermediates in the synthesis of complex organic molecules.
Catalysts: : Potential usage as ligands in catalytic processes due to the presence of multiple reactive sites.
Biology and Medicine
Drug Discovery: : Investigated for potential pharmacological activities such as anti-inflammatory or anticancer properties.
Biochemical Research: : Used in studying enzyme interactions due to its unique structural features.
Industry
Material Science: : Explored for usage in developing novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one exerts its effects is largely dependent on its interaction with biological targets. It may interact with specific enzymes or receptors, modulating biochemical pathways and leading to observed physiological effects. The exact molecular targets can vary, but they often include proteins involved in cell signaling, transcription regulation, and metabolic processes.
Comparison with Similar Compounds
Several compounds possess structural similarities with 2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one:
Pyridazinone Derivatives: : These include other pyridazinone-based compounds used in medicinal chemistry for their biological activities.
Tetrahydropyrimidine Analogs: : Compounds with similar bicyclic structures that exhibit comparable biochemical properties.
What sets this compound apart is its unique combination of functional groups and structural elements, which may impart distinct biological activities and chemical reactivity.
This brief dive should give you a solid understanding of the compound's various facets!
Properties
IUPAC Name |
2-[2-oxo-2-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-14-2-1-5-18-19(14)8-15(22)20-10-3-4-13(20)11-7-16-9-17-12(11)6-10/h1-2,5,7,9-10,13H,3-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXCALAXWOTVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

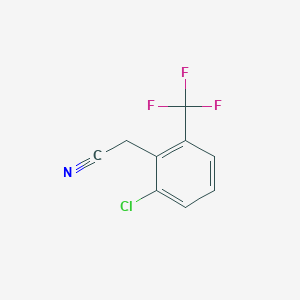
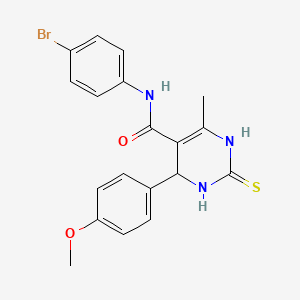
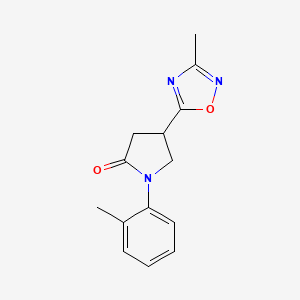
![3-methanesulfonyl-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2966151.png)
![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2966153.png)
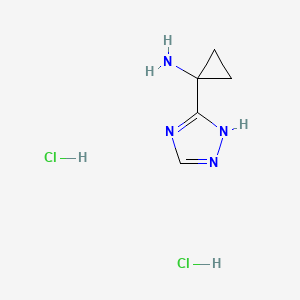
![ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2966155.png)
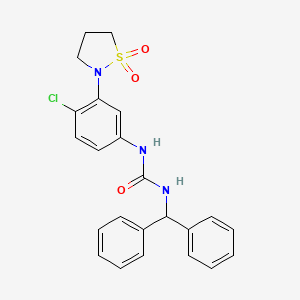

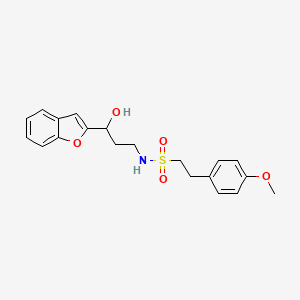
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide](/img/structure/B2966161.png)
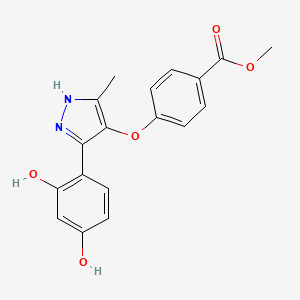
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966165.png)
